

# Zoldonrasib Demonstrates Promising Efficacy in KRAS G12D-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

CHICAGO, IL – Initial findings from a Phase I clinical trial have revealed that **zoldonrasib** (formerly RMC-9805), a first-in-class oral RAS(ON) tri-complex inhibitor, shows significant antitumor activity in patients with KRAS G12D-mutated non-small cell lung cancer (NSCLC).[1][2] The data, presented at the American Association for Cancer Research (AACR) Annual Meeting 2025, indicate a 61% objective response rate (ORR) and an 89% disease control rate (DCR) in the 18 evaluable patients treated with the recommended Phase II dose.[1][2][3][4]

The KRAS G12D mutation, which accounts for approximately 4% of NSCLC cases, currently has no approved targeted therapies.[2] Standard-of-care treatment for these patients, typically chemotherapy such as docetaxel, yields a much lower ORR of 10-15%.[2][3] **Zoldonrasib**'s novel mechanism of action, which involves selectively targeting the active, GTP-bound state of the KRAS G12D protein, may offer a new therapeutic strategy and potentially circumvent resistance mechanisms seen with inhibitors that target the inactive state.[1][3]

# Comparative Analysis of KRAS G12D Inhibitors in NSCLC

This guide provides a comparative overview of **zoldonrasib** and other emerging therapies for KRAS G12D-mutated NSCLC, supported by the latest clinical trial data.

### **Quantitative Data Summary**



| Therapeutic<br>Agent               | Mechanism<br>of Action                         | Trial Phase                     | Number of<br>NSCLC<br>Patients          | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR)            |
|------------------------------------|------------------------------------------------|---------------------------------|-----------------------------------------|-------------------------------------|---------------------------------------------|
| Zoldonrasib<br>(RMC-9805)          | RAS(ON) G12D- selective tri- complex inhibitor | Phase I<br>(NCT060405<br>41)    | 18                                      | 61%[1][2][3]<br>[4]                 | 89%[1][2][3]<br>[4]                         |
| VS-7375<br>(GFH375)                | Dual<br>"ON/OFF"<br>KRAS G12D<br>inhibitor     | Phase I/II<br>(NCT070202<br>21) | 16 (at RP2D)                            | 68.8%[5]                            | 88.5%<br>(across all<br>dose levels)<br>[5] |
| Docetaxel<br>(Standard of<br>Care) | Chemotherap<br>y<br>(Microtubule<br>inhibitor) | N/A<br>(Historical<br>Data)     | N/A                                     | 10-15%[2][3]                        | N/A                                         |
| MRTX1133                           | Non-covalent<br>KRAS G12D<br>inhibitor         | Phase I/II<br>(NCT057377<br>06) | N/A (NSCLC<br>data not yet<br>reported) | N/A                                 | N/A                                         |

# **Experimental Protocols**

## Zoldonrasib (RMC-9805-001, NCT06040541) Phase I Trial

- Study Design: This was a Phase I, open-label, multicenter study involving dose escalation and expansion cohorts.[4][6]
- Patient Population: The trial enrolled 211 patients with KRAS G12D-mutated advanced solid tumors who had received at least one prior line of therapy.[2][3] The efficacy analysis for NSCLC was conducted on a subset of 18 patients.[1][2][4]
- Intervention: **Zoldonrasib** was administered orally. The recommended Phase II dose (RP2D) was determined to be 1200 mg once daily.[2][3][4]



- Primary Endpoints: The primary objectives were to assess the safety and tolerability of zoldonrasib and to determine the maximum tolerated dose (MTD) and RP2D.[6]
- Secondary Endpoints: Secondary endpoints included ORR, DCR, duration of response, and pharmacokinetics.[7]

#### VS-7375 (NCT07020221) Phase I/II Trial

- Study Design: A Phase 1/2 study conducted in China to evaluate the safety, tolerability, and efficacy of VS-7375.[5]
- Patient Population: The trial included patients with advanced solid tumors harboring a KRAS
   G12D mutation. The NSCLC cohort consisted of 26 patients across all dose levels.[5]
- Intervention: VS-7375 was administered orally. The RP2D was established at 600 mg once daily.[5]
- Primary Endpoints: The primary goals were to determine the MTD and RP2D and to evaluate the safety profile.
- Secondary Endpoints: Efficacy was assessed by ORR and DCR.

## Visualizing the Mechanism and Workflow

To better understand the underlying biology and the clinical trial process, the following diagrams illustrate the KRAS signaling pathway and the experimental workflow of the **zoldonrasib** Phase I trial.





Click to download full resolution via product page

Caption: KRAS G12D Signaling Pathway and **Zoldonrasib**'s Mechanism of Action.





Click to download full resolution via product page

Caption: Workflow of the **Zoldonrasib** Phase I Clinical Trial.

#### **Conclusion and Future Directions**

The early clinical data for **zoldonrasib** represents a significant step forward for patients with KRAS G12D-mutated NSCLC. The observed objective response rate of 61% is a substantial improvement over the current standard of care.[1][2][3][4] While these are promising initial



results, the trial was limited by a small sample size and a short follow-up period. Further investigation in larger, longer-term studies is necessary to confirm these findings and fully establish the clinical benefit of **zoldonrasib**.[1] Ongoing and planned clinical trials will also explore **zoldonrasib** in combination with other therapies.[1][4] The development of potent and selective KRAS G12D inhibitors like **zoldonrasib** and VS-7375 brings hope for a new era of targeted therapy for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. aacr.org [aacr.org]
- 3. oncozine.com [oncozine.com]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Zoldonrasib Demonstrates Promising Efficacy in KRAS G12D-Mutated NSCLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861702#zoldonrasib-s-objective-response-rate-in-kras-g12d-mutated-nsclc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com